molecular formula C29H28N2O4 B11503500 methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11503500
M. Wt: 468.5 g/mol
InChI Key: DHKPORQZQVMWPT-UHFFFAOYSA-N
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Description

Methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a hexahydro-dibenzo[b,e][1,4]diazepine core. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1-phenyl-pyrazole-4-carbaldehyde with cyclic diketones and aromatic diamines in the presence of a catalyst such as indium chloride in acetonitrile at room temperature . This method yields the desired product with high purity and without the need for chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its anxiolytic and sedative effects . Molecular docking studies have shown its binding modes to topoisomerase I and II, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: A well-known anxiolytic belonging to the same family of compounds.

    Diazepam: Another anxiolytic with a similar core structure but different substituents.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepine core.

    Pirenzepine: A muscarinic receptor antagonist with therapeutic applications.

Uniqueness

Methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific substituents and structural features, which confer distinct biological activities and potential therapeutic applications. Its benzyloxyphenyl group and hexahydro-dibenzo[b,e][1,4]diazepine core differentiate it from other similar compounds, making it a valuable subject of research.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 9-methyl-7-oxo-6-(3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C29H28N2O4/c1-18-15-24-26(28(32)25(18)29(33)34-2)27(31-23-14-7-6-13-22(23)30-24)20-11-8-12-21(16-20)35-17-19-9-4-3-5-10-19/h3-14,16,18,25,27,30-31H,15,17H2,1-2H3

InChI Key

DHKPORQZQVMWPT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OCC5=CC=CC=C5)C(=O)C1C(=O)OC

Origin of Product

United States

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